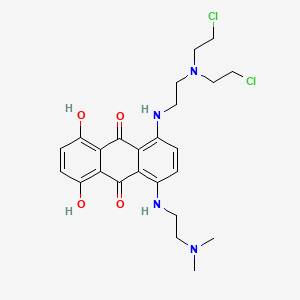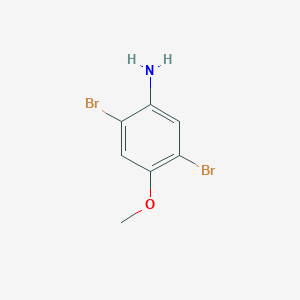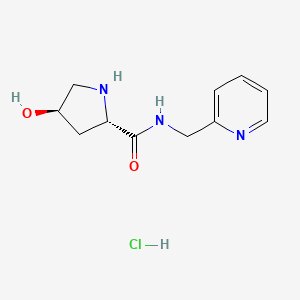
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring, a hydroxyl group, and a pyridinylmethyl substituent, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the corresponding alcohol.
Attachment of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyridinylmethyl group is introduced using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. Microfluidic reactors can be employed to carry out the cyclization and substitution reactions under controlled conditions, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinylmethyl group can be reduced to a piperidinylmethyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of piperidinylmethyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl group and pyridinylmethyl substituent play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Hydroxy-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-Hydroxy-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide hydrochloride
Uniqueness
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridinylmethyl substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-9-5-10(13-7-9)11(16)14-6-8-3-1-2-4-12-8;/h1-4,9-10,13,15H,5-7H2,(H,14,16);1H/t9-,10+;/m1./s1 |
InChI-Schlüssel |
JLHHXXOTJZXJOS-UXQCFNEQSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=N2)O.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)NCC2=CC=CC=N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


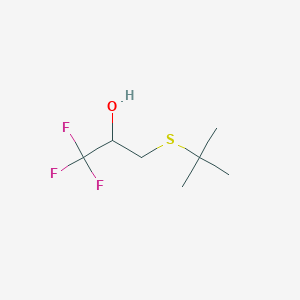

![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
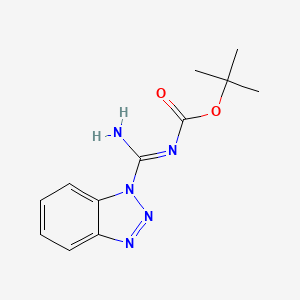


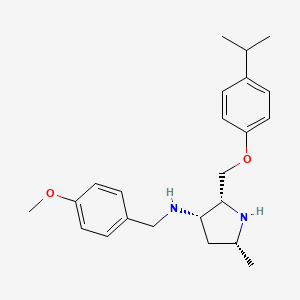
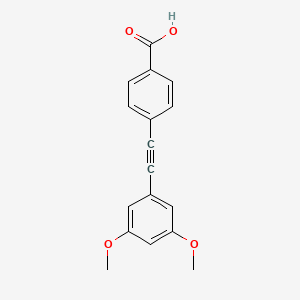
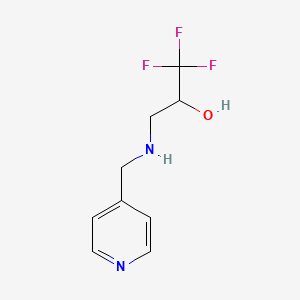
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
